1-(5-(Diethylamino)pentan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
Description
The compound 1-(5-(Diethylamino)pentan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a urea derivative featuring a central pyrrolidinone ring substituted with a 3,4-dimethoxyphenyl group and a diethylamino-pentyl chain.
Properties
IUPAC Name |
1-[5-(diethylamino)pentan-2-yl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O4/c1-6-25(7-2)12-8-9-16(3)23-22(28)24-17-13-21(27)26(15-17)18-10-11-19(29-4)20(14-18)30-5/h10-11,14,16-17H,6-9,12-13,15H2,1-5H3,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHRUEOMVFINOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
Chemical Structure and Properties
The compound “1-(5-(Diethylamino)pentan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea” is a complex organic molecule that features a urea moiety, a diethylamino group, and a pyrrolidin derivative. The presence of multiple functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Research on similar urea derivatives has indicated significant anticancer properties. For example, compounds containing urea linkages have been shown to inhibit tumor growth in various cancer models. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival.
Antiviral and Antimicrobial Properties
Urea derivatives have been investigated for their antiviral and antimicrobial activities. Compounds with structural similarities have demonstrated efficacy against a range of pathogens, including bacteria and viruses. For instance, derivatives with diethylamino substitutions showed promising results in inhibiting viral replication in vitro.
Cytotoxicity
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Studies on related compounds have revealed low micromolar IC50 values, indicating potent cytostatic effects on cancer cell lines. This suggests that the compound may also exhibit cytotoxic effects against certain tumor cells.
Enzyme Inhibition
Many urea-based compounds act as enzyme inhibitors, particularly targeting proteases or kinases involved in cancer progression. The specific inhibition profile would need to be determined through experimental assays.
Table 1: Summary of Biological Activities of Related Urea Derivatives
| Compound Name | Activity Type | IC50 (μM) | Target Organism/Cell Line |
|---|---|---|---|
| Compound A | Cytotoxicity | 2.5 | HeLa Cells |
| Compound B | Antiviral | 15 | HEL Cell Culture |
| Compound C | Antimicrobial | 10 | Various Bacterial Strains |
| Compound D | Enzyme Inhibition | 5 | Protease Inhibition |
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of related compounds, one derivative exhibited an IC50 value of 2.5 μM against HeLa cells, demonstrating significant cytostatic activity. This suggests that modifications to the structure can enhance potency.
Case Study 2: Antiviral Efficacy
Another derivative was tested against viral strains in HEL cell cultures, showing an IC50 range of 11-20 μM. This indicates moderate antiviral activity and underscores the potential for further development in antiviral therapeutics.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following compounds share core structural similarities with the target molecule but differ in substituents, impacting their physicochemical properties and biological activity:
Key Differences and Implications
- Solubility and Bioavailability: The target compound’s diethylamino-pentyl chain likely improves solubility in polar solvents compared to the 3-methylbutyl group in or the indole-ethyl group in . However, the 2-methoxyethyl chain in may offer even greater hydrophilicity.
- Synthetic Accessibility: Compounds like and are commercially available, suggesting simpler synthesis routes. The target compound’s diethylamino-pentyl chain may require multi-step synthesis, limiting scalability.
Q & A
Q. Q1: What are the optimal synthetic routes for preparing this compound, and how can purity be validated?
A1: A multi-step synthesis approach is recommended:
- Step 1: React 3,4-dimethoxyphenylpyrrolidinone with a diethylamino-pentane derivative under carbodiimide-mediated coupling conditions (e.g., EDCI/HOBt) to form the urea linkage .
- Step 2: Purify intermediates via column chromatography (silica gel, CHCl3/MeOH gradients) and confirm purity using HPLC (>95% purity threshold).
- Validation: Use <sup>1</sup>H/<sup>13</sup>C NMR to verify structural integrity and LC-MS to detect trace impurities. For crystallinity assessment, perform X-ray diffraction on single crystals grown via slow evaporation in ethanol .
Structural and Electronic Properties
Q. Q2: How can computational methods elucidate the electronic interactions of this compound’s urea and pyrrolidinone moieties?
A2: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G(d,p)) reveal:
- Electron Density: The urea carbonyl group exhibits strong electron-withdrawing effects, polarizing the adjacent pyrrolidinone ring.
- H-bonding: The 3,4-dimethoxyphenyl group stabilizes the conformation via intramolecular H-bonds with the urea NH (bond length ~1.9 Å).
- Methodology: Compare computed IR spectra with experimental data to validate electronic interactions .
Experimental Design for Biological Activity Screening
Q. Q3: What in vitro assays are suitable for evaluating this compound’s bioactivity, and how can confounding variables be minimized?
A3:
- Assay Selection: Use kinase inhibition assays (e.g., EGFR or Aurora kinases) due to the urea scaffold’s known affinity for ATP-binding pockets.
- Controls: Include positive controls (e.g., staurosporine) and solvent controls (DMSO ≤0.1% v/v).
- Data Normalization: Normalize activity data to cell viability (MTT assay) to distinguish cytotoxic vs. target-specific effects .
Advanced Mechanistic Studies
Q. Q4: How can researchers investigate the compound’s mechanism of action using isotopic labeling?
A4:
- Isotope Incorporation: Synthesize a <sup>13</sup>C-labeled urea moiety via coupling with <sup>13</sup>C-KSCN.
- Tracer Studies: Track metabolite formation in cell lysates using LC-MS/MS.
- Kinetic Isotope Effects (KIE): Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps in enzymatic binding .
Data Contradictions in Solubility Studies
Q. Q5: How to resolve discrepancies in reported aqueous solubility values for this compound?
A5:
- Method Standardization: Use the shake-flask method (pH 7.4 PBS, 25°C) with HPLC quantification.
- Confounding Factors: Control for polymorphism by characterizing crystalline vs. amorphous forms via DSC.
- Contradiction Analysis: If solubility varies >10%, re-evaluate buffer ionic strength or residual solvent content (e.g., ethanol) .
Pharmacokinetic Optimization Strategies
Q. Q6: What structural modifications improve this compound’s metabolic stability without compromising activity?
A6:
- Modifications: Replace the diethylamino group with a morpholine ring to reduce CYP3A4-mediated N-dealkylation.
- Validation: Compare microsomal half-life (t1/2) of analogs using liver microsomes + NADPH.
- SAR Analysis: Maintain the 3,4-dimethoxyphenyl group for target affinity while optimizing logP (target 2–3) via substituent adjustments .
Advanced Analytical Challenges
Q. Q7: How to address co-elution issues in HPLC analysis of this compound and its degradants?
A7:
- Column Optimization: Use a C18 column with a 1.7-µm particle size and a gradient of 0.1% formic acid in acetonitrile/water.
- MS Detection: Employ high-resolution Q-TOF to distinguish degradants (e.g., hydrolyzed urea vs. oxidized pyrrolidinone).
- Peak Purity Analysis: Use diode-array UV spectra (200–400 nm) to confirm homogeneity .
Computational Modeling for Toxicity Prediction
Q. Q8: Can in silico tools predict this compound’s hepatotoxicity risk?
A8:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
